molecular formula C3H7NO2 B3064893 DL-Alanine-3-13C,2-d CAS No. 244237-64-7

DL-Alanine-3-13C,2-d

Cat. No.: B3064893
CAS No.: 244237-64-7
M. Wt: 91.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-IIHJGDGPSA-N
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Description

DL-Alanine-3-13C,2-d is a compound with the linear formula 13CH3CD(NH2)CO2H . It is the racemic compound of L- and D-alanine . DL-alanine is employed both as a reducing and a capping agent, used with silver nitrate aqueous solutions for the production of nanoparticles .


Synthesis Analysis

The synthesis of this compound involves enzymatic deacylation of acetylphenyl-d,-alanine-2,3,3-d . The product can be packaged on demand .


Molecular Structure Analysis

The molecular structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used as a reducing and a capping agent with silver nitrate aqueous solutions for the production of nanoparticles .


Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 91.09 . The melting point is 289 °C (dec.) (lit.) .

Scientific Research Applications

Alanine Racemase Inhibition

DL-Alanine is an important substrate for the alanine racemase enzyme, which catalyzes the conversion of L-alanine to D-alanine, a crucial component for bacterial cell wall synthesis. This makes alanine racemase an excellent target for antibacterial drugs. Researchers have identified several inhibitors of alanine racemase, such as O-carbamyl-D-serine and D-cycloserine, highlighting the importance of DL-Alanine analogs in developing new antibacterial strategies (Azam & Jayaram, 2015).

Metabolic and Structural Studies using 13C MR Spectroscopy

The isotopically labeled variant, such as DL-Alanine-3-13C,2-d, can be crucial in metabolic studies using 13C Magnetic Resonance Imaging and Spectroscopy (MRI/S). This technique allows for the in vivo study of metabolic and structural changes, particularly in tumor tissues. The ability to determine the absolute configurations of amino acids like alanine using 13C MR spectroscopy plays a significant role in understanding physiological mechanisms during tumor growth and treatment (Leksa et al., 2020).

Alanine Dehydrogenase (AlaDH) and Its Applications

Alanine dehydrogenase is another enzyme linked to alanine metabolism, catalyzing the reversible conversion of L-alanine to pyruvate and playing a central role in microbial metabolism. This enzyme's activity, which involves DL-Alanine as a substrate, is pivotal for energy generation, sporulation in microorganisms, and synthesis of crucial biomolecules. Research on AlaDH highlights its applications in pharmaceutical, environmental, and food industries, underlining the broader implications of alanine-based studies (Dave & Kadeppagari, 2019).

Mechanism of Action

DL-Alanine-3-13C,2-d plays a key role in the glucose-alanine cycle between tissues and liver . It is also involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .

Safety and Hazards

DL-Alanine-3-13C,2-d may be harmful if absorbed through skin and may cause skin irritation . Contact may cause eye irritation . It may also be harmful if swallowed . In case of inhalation, it is advised to move the person to fresh air .

Properties

IUPAC Name

2-amino-2-deuterio(313C)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1,2D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-IIHJGDGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([13CH3])(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583874
Record name (3-~13~C,2-~2~H)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244237-64-7
Record name (3-~13~C,2-~2~H)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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